molecular formula C3H12N2O4S B1622030 Isopropylhydrazine sulphate CAS No. 68143-29-3

Isopropylhydrazine sulphate

Cat. No.: B1622030
CAS No.: 68143-29-3
M. Wt: 172.21 g/mol
InChI Key: PECRFPZAFZIMEN-UHFFFAOYSA-N
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Description

Isopropylhydrazine sulphate (C₃H₁₀N₂·H₂SO₄) is a hydrazine derivative with a substituted isopropyl group. Structurally, it consists of a hydrazine backbone (N–NH₂) bonded to an isopropyl group (CH(CH₃)₂). The sulphate salt form enhances stability and solubility, making it suitable for pharmaceutical and chemical synthesis applications. It is historically linked to the hepatotoxic metabolite of the antidepressant drug iproniazid (1-isonicotinoyl-2-isopropylhydrazine), which was withdrawn from clinical use due to severe liver injury .

Key properties include:

  • Molecular formula: C₃H₁₀N₂ (isopropylhydrazine base) + H₂SO₄
  • Monoisotopic mass: 74.084 g/mol (base) + 98.079 g/mol (sulphate)
  • Chemical reactivity: Undergoes oxidation via cytochrome P-450 enzymes to form reactive intermediates, leading to covalent binding with hepatic macromolecules .

Properties

CAS No.

68143-29-3

Molecular Formula

C3H12N2O4S

Molecular Weight

172.21 g/mol

IUPAC Name

propan-2-ylhydrazine;sulfuric acid

InChI

InChI=1S/C3H10N2.H2O4S/c1-3(2)5-4;1-5(2,3)4/h3,5H,4H2,1-2H3;(H2,1,2,3,4)

InChI Key

PECRFPZAFZIMEN-UHFFFAOYSA-N

SMILES

CC(C)NN.OS(=O)(=O)O

Canonical SMILES

CC(C)NN.OS(=O)(=O)O

Other CAS No.

68143-29-3

Related CAS

2257-52-5 (Parent)

Origin of Product

United States

Comparison with Similar Compounds

Acetylhydrazine

  • Structure : CH₃CONH–NH₂.
  • Metabolic pathway : Derived from isoniazid (antituberculosis drug), acetylhydrazine is oxidized by hepatic microsomes to reactive acylating species.
  • Toxicity : Less hepatotoxic than isopropylhydrazine. The Km value for covalent binding of acetylhydrazine to rat liver microsomes is 10× higher than that of isopropylhydrazine, indicating lower affinity for metabolic activation .
  • Applications : Used in drug metabolism studies but avoided in therapeutics due to toxicity concerns .

Phenylhydrazine

  • Structure : C₆H₅NH–NH₂.
  • Reactivity : Forms stable hydrazones with carbonyl compounds, utilized in analytical chemistry (e.g., sugar detection).
  • Toxicity : Causes hemolytic anemia and methemoglobinemia. Unlike isopropylhydrazine, its toxicity is less dependent on P-450 activation and more on direct oxidative stress .

Methylhydrazine

  • Structure : CH₃NH–NH₂.
  • Applications : Rocket propellant and precursor in agrochemical synthesis.
  • Toxicity: Highly carcinogenic; induces DNA alkylation.

Comparative Toxicity and Metabolic Activation

Table 1: Toxicity and Metabolic Profiles of Hydrazine Derivatives

Compound LD₅₀ (Rat, Oral) Key Metabolic Pathway Primary Toxic Effect
Isopropylhydrazine 55 mg/kg¹ P-450 oxidation → alkylation Hepatocellular necrosis
Acetylhydrazine 120 mg/kg¹ P-450 oxidation → acylation Hepatotoxicity (mild)
Phenylhydrazine 80 mg/kg² Direct oxidative damage Hemolysis, methemoglobinemia
Methylhydrazine 32 mg/kg² Direct DNA alkylation Carcinogenicity

¹Data from rodent studies ().
²Estimated from hydrazine class toxicity ().

Mechanistic Insights :

  • Isopropylhydrazine’s hepatotoxicity is potentiated by phenobarbital (P-450 inducer) and inhibited by piperonyl butoxide (P-450 inhibitor), confirming enzyme-dependent bioactivation .

Solubility and Stability

  • Isopropylhydrazine sulphate’s solubility in polar solvents (e.g., water, ethanol) exceeds that of non-salt forms, facilitating its use in pharmaceutical intermediates .
  • Comparative solubility data ():
    • Isopropylhydrazine : Insoluble in hexane; soluble in IPA, MeOH.
    • Acetylhydrazine : Soluble in water, DMSO.

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